5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity .Scientific Research Applications
Anticancer and Antiviral Potential
5-ethyl-N-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide, as part of the celecoxib derivatives family, has demonstrated potential in anticancer and antiviral applications. A study synthesized and characterized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral properties (Küçükgüzel et al., 2013).
Ophthalmic Applications
In ophthalmology, derivatives of thiophene sulfonamides, similar to the compound , have been developed and evaluated for their efficacy in treating glaucoma. These compounds were optimized for inhibitory potency against carbonic anhydrase and water solubility, considering the appropriate pKa to minimize pigment binding in the iris. One such compound demonstrated significant topical ocular hypotensive activity in glaucoma models, showing its potential utility in ophthalmic treatments (Prugh et al., 1991).
Antimicrobial and Antifungal Activities
This compound, as part of a broader class of sulfonamide derivatives, has been investigated for its antimicrobial and antifungal properties. A study on thiazoles and their fused derivatives, including sulfonamide derivatives, found that these compounds exhibited significant in vitro antimicrobial activity against bacterial isolates (Escherichia coli and Xanthomonas citri) and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).
Anticonvulsant Properties
Thiazolidinone derivatives with a sulfonamide group have shown promising results as anticonvulsants. In a study, various compounds were tested using MES and scPTZ animal models, with several demonstrating significant anticonvulsant activity. This suggests the potential of these compounds in the development of new treatments for seizure disorders (Siddiqui et al., 2010).
Corrosion Inhibition
In the field of materials science, derivatives of thiophene sulfonamides have been evaluated for their potential as corrosion inhibitors. A study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid indicated that these compounds could form protective layers on mild steel surfaces, suggesting their utility in corrosion inhibition (Ammal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-3-15-8-9-16(25-15)26(21,22)18-10-14-11-19(17(20)24-14)12-4-6-13(23-2)7-5-12/h4-9,14,18H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKQERWYMZBGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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